Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

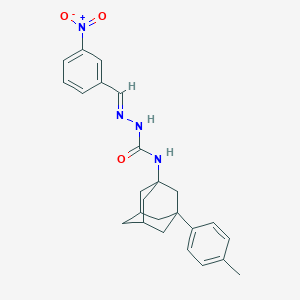

This compound is a derivative of ethyl 2-(2-chloroacetamido)-4-thiazoleacetate . It likely contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered C3NS ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as Ethyl 4-(2-chloroacetamido)benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques

Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate is involved in various synthesis techniques. For example, it can be synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, and its structure can be confirmed by single-crystal X-ray diffraction studies (Achutha et al., 2017).

Crystal Structure Analysis

Detailed structural analysis through techniques like X-ray diffraction is crucial in understanding the molecular interactions and stability of such compounds. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been studied for its crystal structure, revealing important insights into molecular hydrogen bonds and overall stability (Xiao-lon, 2015).

Application in Heterocyclic Chemistry

Heterocyclic Compound Synthesis

This compound plays a role in the synthesis of various heterocyclic compounds. For instance, its derivatives are used in creating novel heterocyclic disperse dyes, which are significant in the textile industry for dyeing polyester fibers (Iyun et al., 2015).

Biological Activity of Derivatives

Derivatives of this compound show significant biological activities. For example, substituted 2-aminothiophenes, obtained from reactions involving this compound, exhibit antimicrobial, antifungal, and other bioactive properties (Prasad et al., 2017).

Photophysical Properties

- Photophysical Studies: Studies on the photophysical properties of derivatives are essential for understanding their applications in various fields like materials science. For example, derivatives obtained through photochemical reactions involving this compound have been analyzed for their absorption and fluorescence properties, which are crucial for applications in photo-oxidation processes (Amati et al., 2010).

Propiedades

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-13(11-7-5-4-6-8-11)10(2)22-15(14)18-12(19)9-17/h4-8H,3,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHWXAWJGCTFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)

![5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2732533.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium thiocyanate](/img/structure/B2732540.png)

![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole](/img/structure/B2732541.png)

![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)